molecular formula C23H26N4O6S B2572058 N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide CAS No. 862808-37-5

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide

Cat. No.: B2572058
CAS No.: 862808-37-5
M. Wt: 486.54
InChI Key: HLDQXQGBIJUKRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups, including a 1,4-benzodioxin ring, an oxadiazole ring, and a sulfamoyl group. Compounds with these functional groups are often biologically active and can have various applications in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups. The 1,4-benzodioxin ring and the oxadiazole ring are both aromatic and planar, which could contribute to the overall stability of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the oxadiazole ring and the sulfamoyl group. Oxadiazoles can participate in a variety of chemical reactions, including nucleophilic substitutions and additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfamoyl group could make the compound more polar and increase its solubility in water .

Scientific Research Applications

Synthesis and Electrophysiological Activity

Research has shown the synthesis of N-substituted imidazolylbenzamides or benzene-sulfonamides, highlighting their cardiac electrophysiological activity. These compounds exhibit potency in vitro, comparable to known selective class III agents, indicating the potential of the imidazol-1-yl moiety as a substitute for producing class III electrophysiological activity in N-substituted benzamide series. This finding suggests a pathway for developing new cardiac therapeutics (Morgan et al., 1990).

Anticancer Evaluation

Another study focuses on the synthesis, characterization, and anticancer evaluation of 1,3,4-oxadiazole derivatives, including an assessment of their in vitro anticancer activity. This research provides insights into the potential therapeutic applications of such compounds in treating cancer. Specifically, some derivatives were found to exhibit significant activity against breast cancer cell lines, underscoring the relevance of this compound class in developing anticancer drugs (Salahuddin et al., 2014).

Antimicrobial and Antimycobacterial Screening

Further studies involve the synthesis and screening of N-substituted derivatives for antimicrobial activities. These compounds have been tested against various bacterial strains, demonstrating moderate to significant activity. This highlights the compound's potential in addressing bacterial infections and suggests avenues for further research into antimicrobial agents (Khalid et al., 2016).

Structural and Photophysical Studies

Research on benzimidazole, benzoxazole, and benzothiazole derivatives has shown significant broad-spectrum antimicrobial activity against bacterial and fungal strains. Structural analysis and photophysical properties of these novel heterocycles have been thoroughly studied, providing a foundation for the development of new antimicrobial agents (Padalkar et al., 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many sulfonamide antibiotics work by inhibiting the growth of bacteria by acting as competitive inhibitors of the enzyme dihydropteroate synthase .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with all chemicals, it should be handled with care to avoid exposure .

Future Directions

The future directions for research on this compound could include exploring its potential uses in medicine or other fields, as well as optimizing its synthesis and improving its properties .

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O6S/c1-3-11-27(12-4-2)34(29,30)18-8-5-16(6-9-18)21(28)24-23-26-25-22(33-23)17-7-10-19-20(15-17)32-14-13-31-19/h5-10,15H,3-4,11-14H2,1-2H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLDQXQGBIJUKRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.